Cas no 1432670-74-0 ((1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol)

(1S)-1-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a chiral secondary alcohol featuring a bromo- and methoxy-substituted aromatic ring. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring precise chirality. The bromine substituent offers a reactive site for further functionalization, such as cross-coupling reactions, while the methoxy group enhances solubility and electronic modulation. This compound’s well-defined structure ensures reproducibility in synthetic routes, making it advantageous for applications in medicinal chemistry and material science. High purity and stability under standard conditions further support its utility in research and industrial processes.
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol structure
1432670-74-0 structure
Product name:(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
CAS No:1432670-74-0
MF:C9H11BrO2
MW:231.086442232132
CID:4599440
PubChem ID:71758201

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
    • Inchi: 1S/C9H11BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m0/s1
    • InChI Key: UJSSRKRHXCIJRN-LURJTMIESA-N
    • SMILES: [C@H](C1=CC=C(OC)C=C1Br)(O)C

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-126689-0.25g
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
1432670-74-0 90%
0.25g
$383.0 2023-07-06
Enamine
EN300-126689-2.5g
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
1432670-74-0 90%
2.5g
$1509.0 2023-07-06
Enamine
EN300-126689-1.0g
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
1432670-74-0 90%
1.0g
$770.0 2023-07-06
Enamine
EN300-126689-10.0g
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
1432670-74-0 90%
10.0g
$3315.0 2023-07-06
Enamine
EN300-126689-1000mg
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
1432670-74-0 95.0%
1000mg
$770.0 2023-10-02
A2B Chem LLC
AV52199-50mg
(1S)-1-(2-Bromo-4-methoxyphenyl)ethan-1-ol
1432670-74-0 95%
50mg
$224.00 2024-04-20
Aaron
AR01A5HV-250mg
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
1432670-74-0 95%
250mg
$552.00 2025-02-09
Enamine
EN300-126689-100mg
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
1432670-74-0 95.0%
100mg
$268.0 2023-10-02
Enamine
EN300-126689-500mg
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
1432670-74-0 95.0%
500mg
$601.0 2023-10-02
1PlusChem
1P01A59J-5g
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
1432670-74-0 95%
5g
$2819.00 2025-03-04

Additional information on (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

(1S)-1-(2-Bromo-4-Methoxyphenyl)ethan-1-ol: A Comprehensive Overview

The compound (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (CAS No. 1432670-74-0) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its chiral center at the ethanol group, which imparts stereochemical properties that are critical in its synthesis and biological activity. The presence of a bromine atom at the 2-position of the aromatic ring and a methoxy group at the 4-position further enhances its reactivity and selectivity in chemical reactions.

Recent studies have highlighted the importance of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol in asymmetric synthesis, particularly in the construction of biologically active molecules. Its unique stereochemistry allows for the formation of enantiomerically pure compounds, which are highly sought after in drug discovery and development. Researchers have utilized this compound as a key intermediate in the synthesis of complex natural products, such as alkaloids and terpenoids, demonstrating its versatility in organic chemistry.

The synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol involves a multi-step process that typically begins with the bromination of a phenol derivative. The introduction of the methoxy group is achieved through nucleophilic aromatic substitution, followed by alcohol formation via reduction or hydrolysis reactions. The stereochemistry at the ethanol group is controlled during the final step, ensuring the desired (S)-configuration is achieved. This compound has also been employed as a ligand in asymmetric catalysis, where its chiral center facilitates enantioselective transformations.

In terms of applications, (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol has shown promise in medicinal chemistry due to its ability to modulate biological pathways. For instance, it has been used as a precursor in the development of kinase inhibitors and other bioactive agents. Its role in drug design is further underscored by its ability to participate in diverse reaction mechanisms, including nucleophilic substitutions, oxidations, and coupling reactions.

From an environmental perspective, understanding the degradation pathways of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is crucial for assessing its ecological impact. Recent studies have explored its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes rapid transformation under specific microbial consortia. These findings are essential for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (CAS No. 1432670-74-0) stands out as a valuable compound with wide-ranging applications in organic synthesis, medicinal chemistry, and environmental science. Its unique structural features and stereochemical properties make it an indispensable tool for researchers aiming to develop novel compounds with therapeutic potential.

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